1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
Description
Pyrazole Core Structure
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. In this compound, the pyrazole serves as the central scaffold, with substituents influencing electronic delocalization and conformational stability. The 1H-pyrazole tautomer is stabilized by intramolecular hydrogen bonding between the N–H group and the carboxylic acid oxygen.
Phenyl Substitution Pattern
The phenyl group at position 1 adopts a near-planar orientation relative to the pyrazole ring. Crystallographic studies on analogous compounds (e.g., 1-phenylpyrazole derivatives) suggest dihedral angles between the pyrazole and phenyl rings ranging from 16.1° to 48.2° , depending on steric and electronic effects. This substitution enhances aromatic stacking interactions in solid-state packing.
Thiophene Ring Integration
The thiophene ring at position 3 contributes to the compound’s electron-rich character. The sulfur atom in the thiophene ring participates in non-covalent interactions , such as sulfur–π or S···O contacts, which influence molecular packing. The dihedral angle between the pyrazole and thiophene rings in related structures ranges from 35.7° to 37.4° .
Carboxylic Acid Functionality
The carboxylic acid group at position 4 introduces hydrogen-bonding capacity and acidity (predicted pKa ~4–5). This group often forms dimers via O–H···O interactions in the crystalline state, as observed in structurally similar pyrazole-carboxylic acids.
Crystallographic Analysis
While direct crystallographic data for this compound is limited, studies on analogous pyrazole-carboxylic acids provide insights:
| Parameter | Value (Representative Example) | Source |
|---|---|---|
| Crystal System | Triclinic | |
| Space Group | P1̄ | |
| Unit Cell Dimensions | a = 10.67 Å, b = 11.79 Å, c = 12.54 Å | |
| Dihedral Angles | Pyrazole-thiophene: ~35°–37° |
In related structures, π-π stacking between pyrazole and phenyl/thiophene rings dominates the packing arrangement, with intermolecular hydrogen bonds involving the carboxylic acid group.
Electronic Structure and Molecular Interactions
Density functional theory (DFT) calculations on similar pyrazole-thiophene systems reveal:
- HOMO-LUMO Gap : ~4–5 eV, indicating moderate reactivity.
- Electron Density Distribution : The thiophene ring acts as an electron donor, while the carboxylic acid group withdraws electron density, polarizing the pyrazole core.
Key interactions include:
- Hydrogen Bonds : Carboxylic acid O–H···O and N–H···S interactions.
- π-π Stacking : Between phenyl/pyrazole and thiophene rings (centroid distances ~3.5–3.6 Å).
These features are critical for the compound’s potential applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-14(18)11-9-16(10-5-2-1-3-6-10)15-13(11)12-7-4-8-19-12/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUDFCKYNBACDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372107-08-9 | |
| Record name | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with appropriate reagents. For instance, the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide in boiling ethanol under basic conditions yields 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid exhibits a range of biological activities, making it a valuable compound in pharmaceutical research. Its derivatives have been studied for their potential in treating various diseases.
Anticancer Activity
Research has shown that pyrazole derivatives, including this compound, possess anticancer properties. A study indicated that certain derivatives could inhibit the growth of cancer cells, particularly in prostate cancer and melanoma models. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .
Antifungal Activity
A series of derivatives derived from this compound were synthesized and evaluated for antifungal activity. The results showed promising efficacy against various fungal strains, indicating its potential use as an antifungal agent .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives based on this compound. The derivatives were tested against prostate cancer cell lines, showing IC50 values ranging from 5 to 15 µM, highlighting their potential as anticancer agents .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of this compound. In vitro assays demonstrated that it significantly reduced the production of nitric oxide and prostaglandin E2 in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as a therapeutic agent for inflammatory diseases .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to various biological effects . The compound’s structure allows it to bind to enzyme active sites, thereby modulating their activity.
Comparison with Similar Compounds
Table 1: Activity of Carboxylic Acid Derivatives
Substituent Effects: Trifluoromethyl vs. Thiophene
The trifluoromethyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid enhances metabolic stability and electron-withdrawing properties compared to the thiophene-containing analog . This modification is prevalent in agrochemicals and pharmaceuticals, where fluorine’s electronegativity improves binding to hydrophobic pockets in target proteins.
Hybrid Structures: Chalcones and Benzofuranones
Hybridizing the pyrazole-thiophene core with chalcone or benzofuranone units amplifies bioactivity:
- Chalcone derivatives : Pyrazolic chalcones exhibited dual activity as COX inhibitors and antiplatelet agents (e.g., compound 13d, COX-2 IC₅₀ = 0.82 µM) .
- Benzofuranone hybrids: Compounds like (E)-(4-(aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones showed antibacterial and antifungal activity, with inhibition zones up to 22 mm against Staphylococcus aureus .
Table 2: Antimicrobial Activity of Hybrid Derivatives
| Hybrid Compound | Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Benzofuranone hybrid (7a-j) | Staphylococcus aureus | 18–22 | |
| Flavonol analog | Aspergillus niger | 15–20 |
Aryl vs. Heteroaryl Substituents
Replacing the thiophene with biphenyl or chlorophenyl groups alters steric and electronic profiles. For instance, 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid derivatives were explored for antimicrobial applications, though their activity was inferior to thiophene-containing analogs . The heteroaromatic thiophene likely enhances π-π stacking interactions in biological systems compared to purely aromatic substituents.
Biological Activity
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 372107-08-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article compiles and analyzes various studies highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 270.31 g/mol. Its structure features a pyrazole ring substituted with phenyl and thiophenyl groups, contributing to its biological activity.
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds related to pyrazole, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole derivatives, showed promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole derivatives have been evaluated for their antimicrobial efficacy against various bacterial strains. In vitro studies revealed that these compounds demonstrated significant activity against Mycobacterium tuberculosis and other pathogens, with some showing inhibition rates comparable to established antibiotics .
Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives suggest that they may interfere with cancer cell proliferation. For instance, compounds have been synthesized that inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structure of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole derivatives is believed to enhance their interaction with cellular targets involved in cancer progression.
The biological activity of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole derivatives can be attributed to various mechanisms:
- Cytokine Inhibition : Reduction in pro-inflammatory cytokines leading to decreased inflammation.
- Enzyme Inhibition : Some derivatives act as inhibitors of cyclooxygenases (COX), particularly COX-2, which is implicated in inflammatory processes .
- Antioxidant Activity : Certain studies suggest that these compounds exhibit antioxidant properties, contributing to their protective effects against oxidative stress-related diseases .
Case Studies
Several case studies have been documented regarding the synthesis and evaluation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of substituted phenylhydrazines with β-keto esters or diketones, followed by cyclization. Key parameters include controlled temperature (e.g., 60–80°C), pH adjustments (acidic or basic conditions), and solvents like ethanol or dimethyl sulfoxide (DMSO). Optimizing stoichiometry and reaction time improves yield. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization enhances purity .
Q. How is the purity of the compound assessed, and what chromatographic techniques are recommended?
- Methodological Answer : Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or thin-layer chromatography (TLC) with fluorescent indicators. For advanced characterization, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirm structural integrity. Evidence highlights the use of reverse-phase HPLC (C18 column, acetonitrile/water gradient) for quantitative analysis .
Advanced Research Questions
Q. How does the introduction of a thiophene moiety affect the compound's electronic properties and reactivity?
- Methodological Answer : The thiophene group enhances π-conjugation, increasing electron delocalization, as evidenced by redshifted UV-Vis absorption spectra. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals. Experimental validation via cyclic voltammetry (CV) quantifies redox potentials, correlating with theoretical data. Substituent effects on reactivity (e.g., nucleophilic/electrophilic sites) are probed through regioselective functionalization .
Q. What strategies are employed to resolve contradictions in reported solubility or stability data?
- Methodological Answer : Discrepancies in solubility (e.g., aqueous vs. organic solvents) are addressed by standardizing solvent systems (e.g., phosphate-buffered saline for aqueous testing). Stability under thermal or photolytic stress is evaluated via thermogravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH). Conflicting data may arise from polymorphic forms, which are identified using X-ray powder diffraction (XRPD) .
Q. How can X-ray crystallography confirm the molecular structure, and what parameters are critical?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and torsional conformations. For example, monoclinic crystal systems (space group P2₁/c) with unit cell dimensions (a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, β = 91.56°) validate the thiophene-pyrazole dihedral angle (~15°), confirming steric and electronic interactions. Hydrogen-bonding networks (e.g., O–H···N) are mapped to assess supramolecular assembly .
Q. What role do substituents on the phenyl ring play in biological activity, and how is this evaluated?
- Methodological Answer : Substituents (e.g., electron-withdrawing Cl or electron-donating OCH₃) modulate lipophilicity (logP) and target binding. Structure-activity relationship (SAR) studies compare analogs via in vitro assays (e.g., enzyme inhibition IC₅₀, cell viability assays). For instance, fluorophenyl derivatives exhibit enhanced metabolic stability due to reduced CYP450 interactions, validated by liver microsome assays .
Data Contradiction Analysis
Q. How are conflicting reports about the compound’s cytotoxicity reconciled in pharmacological studies?
- Methodological Answer : Discrepancies arise from assay variability (e.g., MTT vs. ATP-based viability tests) or cell-line specificity. Meta-analyses normalize data using standardized protocols (e.g., NIH/NCATS guidelines). Dose-response curves (0.1–100 µM) and time-dependent studies (24–72 hr) identify threshold effects. Cross-validation with apoptosis markers (e.g., caspase-3 activation) clarifies mechanisms .
Experimental Design Considerations
Q. What in silico tools are recommended for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : SwissADME or ADMETLab 2.0 predict absorption (Caco-2 permeability), metabolism (CYP450 isoform interactions), and toxicity (AMES test). Molecular docking (AutoDock Vina) identifies putative targets (e.g., kinase ATP-binding sites). MD simulations (GROMACS) assess binding stability over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
